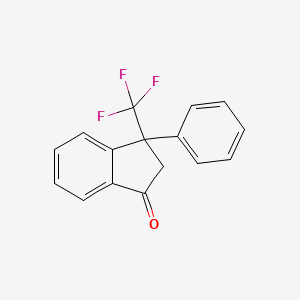
3-Phenyl-3-(trifluoromethyl)indan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-(trifluoromethyl)indan-1-one: is a chemical compound with the molecular formula C16H11F3O and a molecular weight of 276.25 g/mol . This compound belongs to the class of indanones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(trifluoromethyl)indan-1-one can be achieved through various methods. One common approach involves the Nazarov reaction , which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . For example, a Nazarov reaction of chalcone in the presence of trifluoroacetic acid can yield 6-methoxy-3-phenyl-1-indanone .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-3-(trifluoromethyl)indan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Substitution reactions can introduce different functional groups into the indanone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Phenyl-3-(trifluoromethyl)indan-1-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound and its derivatives have shown potential in various biological applications, including antiviral, anti-inflammatory, and anticancer activities . They can be used in the development of new drugs for the treatment of diseases such as Alzheimer’s and cardiovascular disorders .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as increased stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3-(trifluoromethyl)indan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological properties by increasing its lipophilicity and metabolic stability . This allows the compound to effectively interact with target proteins and enzymes, leading to desired biological effects.
Comparación Con Compuestos Similares
- 3-Phenyl-1-indanone
- 3-(Trifluoromethyl)indan-1-one
- 6-Methoxy-3-phenyl-1-indanone
Comparison: Compared to other similar compounds, 3-Phenyl-3-(trifluoromethyl)indan-1-one is unique due to the presence of both phenyl and trifluoromethyl groups. This combination enhances its biological activity and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H11F3O |
|---|---|
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
3-phenyl-3-(trifluoromethyl)-2H-inden-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)15(11-6-2-1-3-7-11)10-14(20)12-8-4-5-9-13(12)15/h1-9H,10H2 |
Clave InChI |
JZQJZUAFFRBYPR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
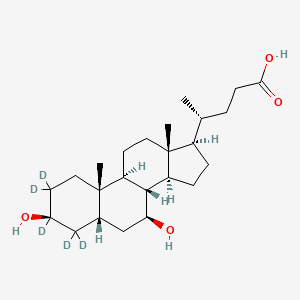

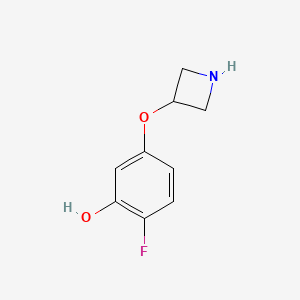
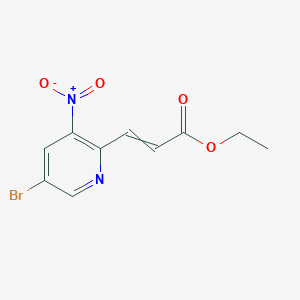
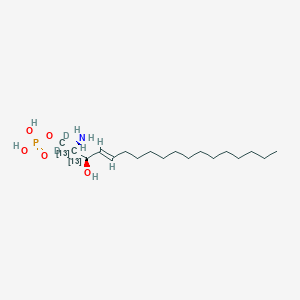
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
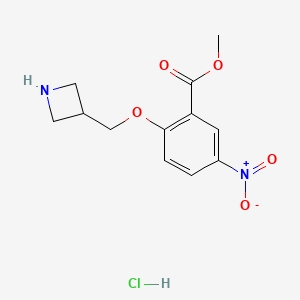
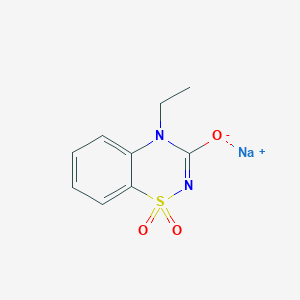
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
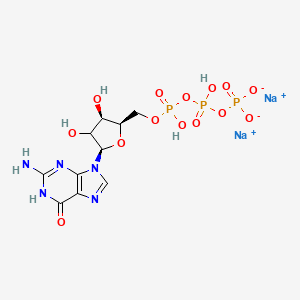
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
